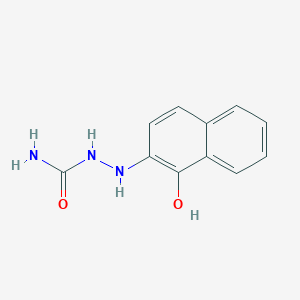
2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazine group attached to a naphthalene ring, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydroxyl group on the naphthalene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of chemical sensors and nanoprobes for detecting metal ions and other analytes
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxynaphthalen-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. In the case of its antibacterial properties, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt/mTOR .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives:
Uniqueness
This compound is unique due to its specific combination of a naphthalene ring and a hydrazine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
925425-14-5 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
[(1-hydroxynaphthalen-2-yl)amino]urea |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,13,15H,(H3,12,14,16) |
Clave InChI |
YCULTHCVYHBIIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


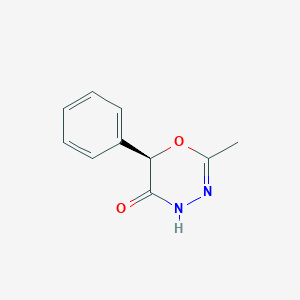
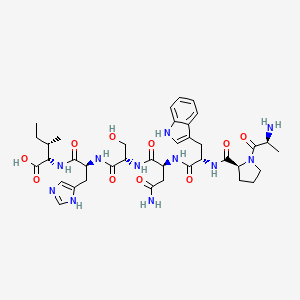
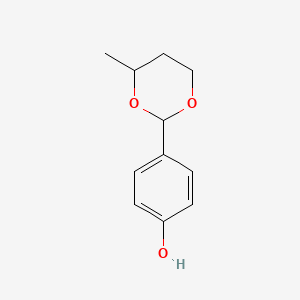
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
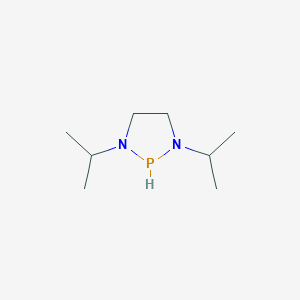
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
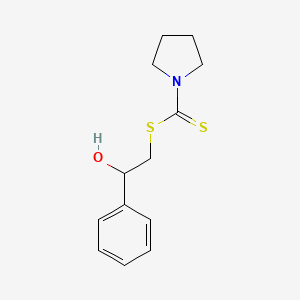
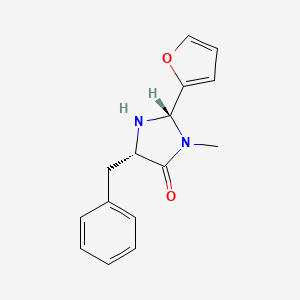
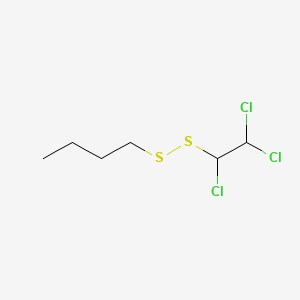
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
